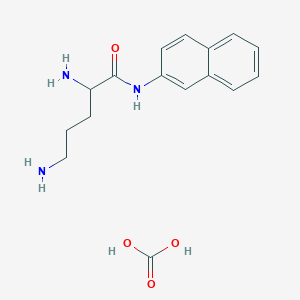

H-Gln-amc HBr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

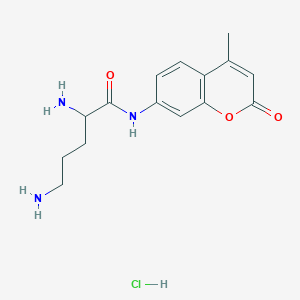

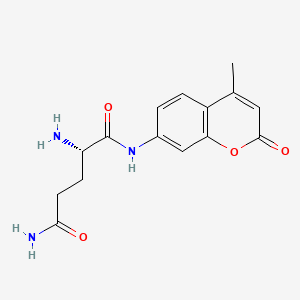

H-Gln-amc HBr is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis, energy production, and immune system function. This compound is a fluorescent substrate that is used to measure the activity of enzymes that hydrolyze peptide bonds.

Scientific Research Applications

Understanding Side-Chain Amide Orientation in Proteins

Research by Word et al. (1999) utilized small-probe contact dot surface analysis to determine orientations of asparagine (Asn) and glutamine (Gln) side-chain amide groups in protein structures. This study provides insight into the orientation of amino acids like Gln in proteins, which is crucial for understanding protein structure and function (Word et al., 1999).

Examining Peripheral and Central Glutamate and Glutamine Levels

Shulman et al. (2006) investigated the relationship between peripheral and brain levels of glutamate (Glu) and glutamine (Gln) in healthy individuals. Their findings support the use of proton magnetic resonance spectroscopy for studying glutamatergic dysfunction in the brain, highlighting the importance of Gln in neurological research (Shulman et al., 2006).

Proton Spectroscopy in Liver Examinations

Tarasów et al. (2002) demonstrated the application of proton spectroscopy in assessing liver metabolites, including glutamine/glutamate (Gln). This technique allows for the quantitative evaluation of metabolites, indicating Gln's role in liver function studies (Tarasów et al., 2002).

Biomolecular Structure Preparation for Molecular Modeling

Anandakrishnan et al. (2012) discussed H++, a web server that automates the preparation of biomolecular structures for molecular modeling, including correcting side chain conformations for amino acids like glutamine (Gln). This research underscores the significance of Gln in molecular modeling and simulations (Anandakrishnan et al., 2012).

Electrochemical Sensor for Biological Sample Analysis

Thirumalraj et al. (2019) developed an electrochemical sensor for detecting hydrogen peroxide in biological samples using a graphite/gelatin hydrogel with glutamine (GLN). This highlights the application of Gln in developing sensors for biological and medical research (Thirumalraj et al., 2019).

Analysis of Murine H-2Kb Glycoprotein

Coligan et al. (1979) focused on the amino acid sequence of the murine MHC H-2 Kb molecule, incorporating amino acids including glutamine (Gln). Their work is pivotal in understanding the molecular structure and function of immune-related proteins (Coligan et al., 1979).

Mechanism of Action

Target of Action

H-Gln-amc HBr, also known as L-Glutamine 7-amido-4-methylcoumarin hydrobromide, is primarily targeted towards Glutaminyl Cyclase (QC) . QC is an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid . This enzyme plays a crucial role in the maturation and stability of various bioactive peptides and proteins.

Mode of Action

This compound acts as a fluorogenic substrate in a continuous spectrometric assay for QC activity . It interacts with QC, and this interaction results in the conversion of N-terminal glutaminyl residues into pyroglutamic acid, with the concomitant liberation of ammonia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutaminyl cyclase pathway . This pathway is involved in the cyclization of N-terminal glutamine residues into pyroglutamic acid, a critical process in the maturation of various hormones and proteins. The downstream effects of this pathway include the stabilization of peptide hormones and proteins, and the regulation of several physiological processes.

properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPDWBJBPXVCEN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

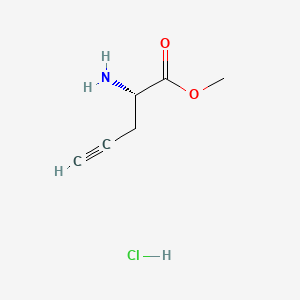

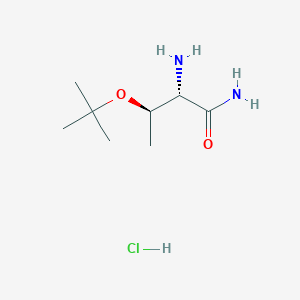

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)